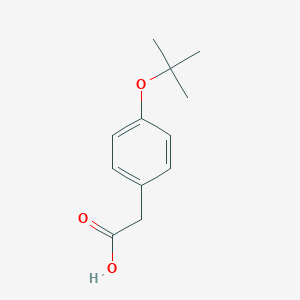

1-(3-Nitrophenyl)propan-1-ol

Vue d'ensemble

Description

“1-(3-Nitrophenyl)propan-1-ol” is an organic compound that belongs to the class of nitrophenyl ethers . These are aromatic compounds containing a nitrobenzene moiety that carries an ether group on the benzene ring . It has a molecular weight of 181.19 .

Synthesis Analysis

The synthesis of “1-(3-Nitrophenyl)propan-1-ol” can be achieved through a two-step process . The first step involves the reaction of benzene with propionyl chloride in the presence of AlCl3 to form 1-phenylpropan-1-one . The details of the second step are not explicitly mentioned in the sources .Applications De Recherche Scientifique

Application in Esterification and Acyl Transfer

1-(3-Nitrophenyl)propan-1-ol is utilized in studies exploring the rate and mechanism of esterification. For instance, Steels et al. (1993) investigated the impact of anchoring substitution in 1,3-amino alcohols on the rate and mechanism of esterification by acetylimidazole and p-nitrophenyl acetate. This study highlighted the role of enforced intramolecular hydrogen bonding in 2-tert-butyl-3-(NN-dimethylamino)propan-1-ol, influencing both the rate and the mechanism of catalyzed acyl transfer (Steels, Clercq, & Maskill, 1993).

Use in Synthesis of Metabolites

1-(3-Nitrophenyl)propan-1-ol derivatives have been synthesized and identified in metabolite studies. Wat et al. (1971) isolated 2(S)-Dichloroacetamido-3-(p-acetamidophenyl)propan-1-ol from a chloramphenicol-producing Streptomyces species, adding to the understanding of metabolite production in biological systems (Wat, Malik, & Vining, 1971).

Development of Fluorescent Biomarkers

Research by Pelizaro et al. (2019) explored the use of triazoanilines synthesized from 1-(3-Nitrophenyl)propan-1-ol derivatives for the development of fluorescent biomarkers. These biomarkers have potential applications in biodiesel quality control, demonstrating low acute toxicity to various biological models (Pelizaro et al., 2019).

Catalysis and Chemical Synthesis

The compound has been used in the development of catalysis and chemical synthesis methods. For example, Jiang and Si (2004) developed a chiral amino alcohol-based ligand using 1-(4-nitrophenyl)-3-(tert-butyloxy)propan-1-ol for the asymmetric alkynylation of chloral (Jiang & Si, 2004).

Research in Organometallic Chemistry

Coletti et al. (2012) studied 1-(phenyl)-1-(p-nitrophenyl)-2-propyn-1-ol in the context of organometallic chemistry, exploring the reaction with Re(I) precursor and phosphines. This work contributes to the understanding of electron-poor rhenium allenylidenes and their reactivity (Coletti et al., 2012).

Corrosion Inhibition Studies

Hamani et al. (2017) researched 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic solutions. Their work provided insights into the potential use of this compound in protecting metals from corrosion (Hamani et al., 2017).

Mécanisme D'action

Orientations Futures

Future research could focus on finding more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS). A structural modification of the 2-(o-nitrophenyl)propan-1-ol (Npp-OH) photolabile protecting group could lead to the synthesis of a series of derivatives . One such derivative, 3-(o-Nitrophenyl)butan-2-ol (Npb-OH), has shown promise due to its high photo-release rate, high tolerance to the key conditions of Fmoc-SPPS, and applicability as a carboxyl-protective group in aliphatic and aromatic carboxyl groups .

Propriétés

IUPAC Name |

1-(3-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEJDXFJBNGGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441007 | |

| Record name | 1-(3-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrophenyl)propan-1-ol | |

CAS RN |

125712-82-5 | |

| Record name | 1-(3-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)